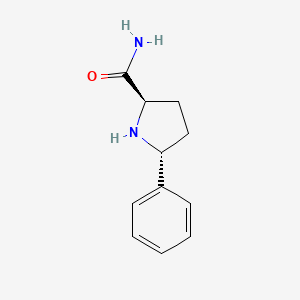

(2R,5R)-5-苯基吡咯啉-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolidine-carboxamide compounds typically involves multi-step processes that can include amidation, cyclization, and functional group transformations. For instance, the parallel solution-phase synthesis approach has been utilized to prepare a library of carboxamides starting from itaconic acid, demonstrating a methodological framework that could be adapted for synthesizing “(2R,5R)-5-Phenylpyrrolidine-2-carboxamide” (Črček et al., 2012). Moreover, the enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides highlight methods for achieving high enantioselectivity in the synthesis of pyrrolidine derivatives, which is critical for producing specific enantiomers of pyrrolidine-carboxamides (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrrolidine-carboxamide derivatives, including “(2R,5R)-5-Phenylpyrrolidine-2-carboxamide”, has been extensively analyzed using spectroscopic and computational methods. Studies reveal that the pyrrolidine ring often adopts a well-expressed envelope conformation, influenced by substituents at the 2 and 5 positions. Spectroscopic analysis, including single-crystal X-ray diffraction and NMR spectroscopy, provides insights into the molecular geometry, conformation, and electronic structure of these compounds, facilitating a deeper understanding of their chemical behavior (Tamazyan et al., 2007).

Chemical Reactions and Properties

Pyrrolidine-carboxamides participate in various chemical reactions, reflecting their chemical reactivity and interaction potential. The functionalization of the pyrrolidine ring, through reactions such as amidation, offers pathways to synthesize diverse derivatives with varying properties. The reactivity of these compounds is further illustrated by their involvement in the synthesis of complex molecules, indicating the versatility of pyrrolidine-carboxamides as intermediates in organic synthesis (Evans, 2007).

科学研究应用

立体化学和药理特性

对类似苯哌拉西坦及其衍生物的研究突显了立体化学在增强药理特性方面的重要性。这些化合物的对映异构体纯形式,包括(2R,5R)-5-苯基吡咯烷-2-甲酰胺,已被研究其潜在的中枢神经系统(CNS)益处,如促进记忆过程并减轻由各种原因引起的认知功能障碍。这些研究表明立体中心的构型与这些化合物的生物性质之间存在直接关系,强调了立体化学在药物设计和开发中的重要性(Veinberg et al., 2015)。

抗癌活性

与(2R,5R)-5-苯基吡咯烷-2-甲酰胺具有结构特征的肉桂酸衍生物已被评估其抗癌潜力。由于这些化合物能够经历各种化学反应,因此引起了人们的兴趣,这些反应可以用来设计新型抗肿瘤药物。这些化合物中存在的3-苯基丙烯酸功能基团,包括(2R,5R)-5-苯基吡咯烷-2-甲酰胺的潜在衍生物,为开发对抗癌症更有效的药物提供了一个支架(De, Baltas, & Bedos-Belval, 2011)。

肽研究和生物分子相互作用

与(2R,5R)-5-苯基吡咯烷-2-甲酰胺类似的自旋标记氨基酸TOAC已被用于肽研究。将这种自旋标记引入肽中允许对骨架动态、二级结构以及与膜和蛋白质的相互作用进行详细分析。这突显了在阐明肽的结构-功能关系及其在生物系统内相互作用方面的实用性中,结构复杂的氨基酸的重要性(Schreier et al., 2012)。

属性

IUPAC Name |

(2R,5R)-5-phenylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFZGWDDRQXPLX-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)

![N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2497083.png)

![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)